- A process for the preparation of [cyano(methoxyphenyl)methyl]cyclohexanol, India, , ,

Cas no 93413-76-4 (1-(Cyano-(4-methoxyphenyl)methyl)cyclohexanol)

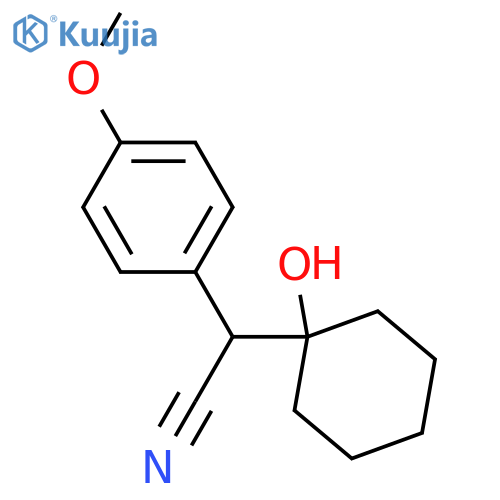

93413-76-4 structure

Nombre del producto:1-(Cyano-(4-methoxyphenyl)methyl)cyclohexanol

Número CAS:93413-76-4

MF:C15H19NO2

Megavatios:245.31686425209

MDL:MFCD06658142

CID:61629

PubChem ID:160871157

1-(Cyano-(4-methoxyphenyl)methyl)cyclohexanol Propiedades químicas y físicas

Nombre e identificación

-

- 2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile

- 1-(cyclohexanol)-(4methoxyphenyl)acetonitrile

- 1-[2-Amino-1-(4-methoxyphenyl)-ethyl]-cyclohexanol hydrochloride

- 1-[Cyano(4-methoxyphenyl)methyl]cyclohexanol

- 1-[Cyano-(p-methoxyphenyl)methyl]cyclohexanol

- 1-(Cyano-(4-methoxyphenyl)ethyl)cyclohexanol

- (1-Hydroxycyclohexyl)(4-methoxyphenyl)acetonitrile

- [(1-Cyano)-1-(4-Methoxyphenyl)Methyl ] Cyclohexanol

- 1-(Cyano-(4-methoxyphenyl)methyl)cyclohexanol

- 1-[Cyano(p-methoxyphenyl)methyl]cyclohexanol

- 1-[Cyano-(4-methoxyphenyl)methyl]cyclohexanol

- 1-(Hydroxycyclohexyl)-(4-methoxyphenyl)acetonitrile

- 1-Hydroxycyclohexyl-(4-methoxyphenyl)acetonitrile

- 1-Hydroxycyclohexyl)-(4-methoxyphenyl)acetonitrile

- Venlafaxine Cyano

- PubChem15651

- 1-(hydrocyclohexyl)-(4-methoxyphenyl)acetonitrile

- Benzeneacetonitrile, α-(1-hydroxycyclohexyl)-4-methoxy-, (±)- (ZCI)

- α-(1-Hydroxycyclohexyl)-4-methoxybenzeneacetonitrile (ACI)

- (4-Methoxyphenyl)-(1-hydroxycyclohex-1-yl)acetonitrile

- α-(p-Methoxyphenyl)-α-(1-hydroxycyclohexyl)acetonitrile

- 1-[cyano(4-methoxyphenyl) methyl]cyclohexanol

- SCHEMBL1671921

- AS-37928

- Benzeneacetonitrile, alpha-(1-hydroxycyclohexyl)-4-methoxy-

- 1-[cyano(p-methoxyphenyl)methyl] cyclohexanol

- alpha(1-Hydroxycyclohexyl)-p-methoxyphenylacetonitrile

- INTERMEDIATE OF VENLAFAXINE

- CS-0186384

- 1-[cyano(p-methoxy phenyl)methyl]cyclohexanol

- (1-hydroxy-cyclohexyl)-(4-methoxy-phenyl)-acetonitrile

- DB-017889

- 1[cyano-(4-methoxyphenvl)methyl]cyclohexanol

- 1-[Cyano-(4-methoxyphenyl)methyl]-cyclohexanol

- 1-[cyano-(4-methoxy phenyl)methyl]cyclohexanol

- 2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile, (+/-)-

- 93413-76-4

- alpha-(1-Hydroxycyclohexyl)-4-methoxybenzeneacetonitrile

- KMK8U27KDY

- DTXSID101257342

- J-006057

- ASYJSBPNAIDUHX-UHFFFAOYSA-N

- Benzeneacetonitrile, alpha-(1-hydroxycyclohexyl)-4-methoxy-, (+/-)-

- (1-Hydroxycyclohexyl)-(4-methoxyphenyl)aceton itrile

- AC-572

- 1-[cyano(4-methoxyphenyl)-methyl]cyclohexanol

- H1303

- MFCD06658142

- AKOS015889694

- 131801-69-9

- 1-[cyano(4-methoxy-phenyl)methyl]cyclohexanol

- BCP08873

-

- MDL: MFCD06658142

- Renchi: 1S/C15H19NO2/c1-18-13-7-5-12(6-8-13)14(11-16)15(17)9-3-2-4-10-15/h5-8,14,17H,2-4,9-10H2,1H3

- Clave inchi: ASYJSBPNAIDUHX-UHFFFAOYSA-N

- Sonrisas: N#CC(C1(CCCCC1)O)C1C=CC(OC)=CC=1

Atributos calculados

- Calidad precisa: 245.14200

- Masa isotópica única: 245.141578849g/mol

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 1

- Recuento de receptores de enlace de hidrógeno: 3

- Recuento de átomos pesados: 18

- Cuenta de enlace giratorio: 3

- Complejidad: 306

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 1

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Superficie del Polo topológico: 53.2

- Xlogp3: 3.1

Propiedades experimentales

- Color / forma: Colorless and transparent liquid

- Denso: 1.142

- Punto de fusión: 125.0 to 129.0 deg-C

- Punto de ebullición: 410.146 ºC at 760 mmHg

- Punto de inflamación: 201.849 ºC

- índice de refracción: 1.561

- PSA: 53.25000

- Logp: 2.99758

1-(Cyano-(4-methoxyphenyl)methyl)cyclohexanol Información de Seguridad

-

Símbolo:

- Promover:warning

- Instrucciones de peligro: H302+H312+H332-H315-H319

- Declaración de advertencia: P261-P264-P270-P271-P280-P301+P312+P330-P302+P352+P312+P362+P364-P304+P340+P312-P305+P351+P338+P337+P313-P501

- Condiciones de almacenamiento:0-10°C

1-(Cyano-(4-methoxyphenyl)methyl)cyclohexanol Datos Aduaneros

- Código HS:2926909090

- Datos Aduaneros:

China Customs Code:

2926909090Overview:

2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

Declaration elements:

Product Name, component content, use to

Summary:

HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

1-(Cyano-(4-methoxyphenyl)methyl)cyclohexanol PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H22430-5g |

2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile |

93413-76-4 | 98% | 5g |

¥1737.0 | 2023-09-07 | |

| Cooke Chemical | BD8329831-100mg |

2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile |

93413-76-4 | 98% | 100mg |

RMB 105.60 | 2025-02-20 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H22430-100mg |

2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile |

93413-76-4 | 98% | 100mg |

¥133.0 | 2023-09-07 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H22430-250mg |

2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile |

93413-76-4 | 98% | 250mg |

¥160.0 | 2023-09-07 | |

| Cooke Chemical | BD8329831-5g |

2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile |

93413-76-4 | 98% | 5g |

RMB 1412.00 | 2025-02-20 | |

| TRC | C982103-250mg |

1-(Cyano-(4-methoxyphenyl)methyl)cyclohexanol |

93413-76-4 | 250mg |

$196.00 | 2023-05-18 | ||

| Fluorochem | 211895-5g |

2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile |

93413-76-4 | 95% | 5g |

£272.00 | 2022-03-01 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1257054-1g |

2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile |

93413-76-4 | 98% | 1g |

¥631.00 | 2024-04-24 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | H1303-5G |

(1-Hydroxycyclohexyl)(4-methoxyphenyl)acetonitrile |

93413-76-4 | >98.0%(HPLC)(N) | 5G |

¥1,765.00 | 2023-07-10 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | H834694-1g |

(1-Hydroxycyclohexyl)(4-methoxyphenyl)acetonitrile |

93413-76-4 | 98% | 1g |

¥640.00 | 2022-10-10 |

1-(Cyano-(4-methoxyphenyl)methyl)cyclohexanol Métodos de producción

Métodos de producción 1

Condiciones de reacción

1.1 Solvents: 1-Butanol ; 5 min, -5 - 0 °C

1.2 Catalysts: Potassium hydroxide Solvents: Water ; 1.5 h, -5 - 0 °C

1.3 Reagents: Acetic acid ; pH 6 - 7, -5 - 0 °C

1.2 Catalysts: Potassium hydroxide Solvents: Water ; 1.5 h, -5 - 0 °C

1.3 Reagents: Acetic acid ; pH 6 - 7, -5 - 0 °C

Referencia

Métodos de producción 2

Condiciones de reacción

1.1 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium bromide Solvents: Water ; rt → 15 °C; 30 min, 15 °C

1.2 30 min, 15 °C; 4 h, 15 °C

1.2 30 min, 15 °C; 4 h, 15 °C

Referencia

- Improved synthesis of 1-[2-amino-1-(4-methoxyphenyl)-ethyl]-cyclohexanol, Jingxi Huagong Zhongjianti, 2009, 39(3), 45-46

Métodos de producción 3

Condiciones de reacción

1.1 Reagents: Sodium hydroxide Catalysts: Polyethylene glycol Solvents: Water ; rt; 5 h, 50 °C

Referencia

- Green method for industrially producing venlafaxine hydrochloride, China, , ,

Métodos de producción 4

Condiciones de reacción

1.1 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium bromide Solvents: Water ; rt → 15 °C; 30 min, 15 - 18 °C

1.2 30 min, 15 - 18 °C; 3 h, 15 - 18 °C

1.2 30 min, 15 - 18 °C; 3 h, 15 - 18 °C

Referencia

- Process and phase-transfer catalysts for the electrophilic condensation of substituted phenylacetonitriles with cyclic ketones to give substituted phenylhydroxynitriles, World Intellectual Property Organization, , ,

Métodos de producción 5

Condiciones de reacción

1.1 Reagents: Sodium hydroxide , Tetrabutylammonium bromide Solvents: Methanol , Water ; 15 h, 25 - 30 °C

Referencia

- Simple and an efficient method for the synthesis of 1-[2-dimethylamino-1-(4-methoxyphenyl)-ethyl]-cyclohexanol hydrochloride: (±) venlafaxine racemic mixtures, Bioorganic & Medicinal Chemistry Letters, 2004, 14(12), 3279-3281

Métodos de producción 6

Condiciones de reacción

1.1 Catalysts: Zinc nitrate , Aluminum nitrate nonahydrate , Lithium fluoride Solvents: Pyridine ; rt; 30 min, rt; rt → 60 °C; 2 h, 60 °C

Referencia

- Preparation method of pharmaceutical intermediate of desmethylvenlafaxine or venlafaxine under catalysis of hydrotalcite material, China, , ,

Métodos de producción 7

Condiciones de reacción

1.1 Catalysts: Sodium hydroxide , Tetrabutylammonium hydrogen sulfate Solvents: Water

Referencia

- Process for the preparation of 1-[cyano(aryl)methyl]cyclohexanols by the aldol condensation of phenylacetonitriles with cyclohexanone, United States, , ,

Métodos de producción 8

Condiciones de reacción

1.1 Reagents: Sodium hydroxide ; 1 h, 25 - 30 °C; 30 °C → 10 °C

1.2 Solvents: Methanol ; 0 - 10 °C; 50 - 60 min, 0 - 10 °C; 6 h, 0 - 10 °C

1.2 Solvents: Methanol ; 0 - 10 °C; 50 - 60 min, 0 - 10 °C; 6 h, 0 - 10 °C

Referencia

- Process for the preparation of an intermediate for venlafaxine, India, , ,

Métodos de producción 9

Condiciones de reacción

1.1 Catalysts: Tetrabutylammonium chloride , Sodium hydroxide Solvents: Water

Referencia

- Process for the preparation of substituted phenylacetonitriles via the aldol reaction of cyclohexanone with phenylacetonitriles in the presence of a base, World Intellectual Property Organization, , ,

Métodos de producción 10

Condiciones de reacción

1.1 Reagents: Sodium methoxide Solvents: Methanol ; 30 min, 0 - 3 °C; 3 °C → -5 °C

1.2 3.5 h, -6 - -5 °C

1.2 3.5 h, -6 - -5 °C

Referencia

- Synthesis of venlafaxine hydrochloride, Zhejiang Huagong, 2011, 42(5), 9-11

Métodos de producción 11

Condiciones de reacción

1.1 Reagents: Sodium hydroxide Solvents: Methanol ; -5 - 0 °C; 2 - 4 h, -5 - 0 °C

Referencia

- An improved process for the preparation of venlafaxine, India, , ,

Métodos de producción 12

Condiciones de reacción

1.1 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Water ; 30 min, 0 °C

1.2 0 °C; 0 °C → 15 °C; 1 h, 15 °C

1.3 Solvents: Water ; 1 h, rt

1.4 Solvents: Water ; neutralized, rt

1.2 0 °C; 0 °C → 15 °C; 1 h, 15 °C

1.3 Solvents: Water ; 1 h, rt

1.4 Solvents: Water ; neutralized, rt

Referencia

- An efficient and green protocol for the preparation of cycloalkanols: a practical synthesis of venlafaxine, Tetrahedron Letters, 2004, 45(39), 7291-7295

Métodos de producción 13

Condiciones de reacción

1.1 Reagents: Sodium hydroxide , Tetrabutylammonium bromide Solvents: Methanol , Water ; 15 h, rt

Referencia

- Screening of quinoline, 1,3-benzoxazine, and 1,3-oxazine-based small molecules against isolated methionyl-tRNA synthetase and A549 and HCT116 cancer cells including an in silico binding mode analysis, Organic & Biomolecular Chemistry, 2015, 13(36), 9381-9387

Métodos de producción 14

Condiciones de reacción

1.1 rt → 16 °C

1.2 Reagents: Sodium hydroxide Solvents: Water ; 1.5 h, 16 °C

1.2 Reagents: Sodium hydroxide Solvents: Water ; 1.5 h, 16 °C

Referencia

- Method of preparation of α-(1-hydroxycyclhexyl)-α-(4-methoxyphenyl)acetonitrile, Italy, , ,

Métodos de producción 15

Condiciones de reacción

1.1 Reagents: Sodium methoxide Catalysts: Tetrabutylammonium bromide ; 15 h, 25 - 30 °C

Referencia

- Synthesis and molecular structure analysis of venlafaxine intermediate and its analog, Journal of Chemical Crystallography, 2005, 35(12), 957-963

Métodos de producción 16

Condiciones de reacción

1.1 Reagents: Potassium tert-butoxide Solvents: Methanol ; rt → -2 °C; -2 °C; 2 - 3 h, -2 - 2 °C; 6 h, -2 - 2 °C

Referencia

- Process for preparation of substituted aryl acetonitrile derivatives, India, , ,

Métodos de producción 17

Condiciones de reacción

1.1 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium bromide Solvents: Water ; rt → 0 °C; 1 h, 0 - 5 °C

1.2 15 - 20 °C; 3 - 4 h, 20 °C

1.2 15 - 20 °C; 3 - 4 h, 20 °C

Referencia

- Preparation of venlafaxine from 4-methoxyphenylacetonitrile, China, , ,

Métodos de producción 18

Condiciones de reacción

1.1 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium bromide Solvents: Methanol , Water ; 15 h, rt

Referencia

- Preparation of oxo-aza-spiro undecane derivatives as modulators of JAK-STAT pathway for the treatment of diseases, United States, , ,

Métodos de producción 19

Condiciones de reacción

1.1 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Methanol , Water ; 0 °C; 6 h, 25 - 30 °C

Referencia

- Synthesis and crystal structure of 1-(cyano-(4-methoxyphenyl)methyl)cyclohexyl acetate, Molecular Crystals and Liquid Crystals, 2007, 469, 121-129

Métodos de producción 20

Condiciones de reacción

1.1 Catalysts: Sodium hydroxide , Tetrabutylammonium hydrogen sulfate Solvents: Water ; rt → 0 °C; 15 °C

1.2 10 min, < 15 °C

1.3 Solvents: Water ; 2 h

1.2 10 min, < 15 °C

1.3 Solvents: Water ; 2 h

Referencia

- Process for the preparation of 2-(1-hydroxycyclohexyl)-2-phenylacetonitriles from cyclohexanone and the nucleophilic addition of phenylacetonitriles in the presence of base and phase-transfer catalysts, India, , ,

1-(Cyano-(4-methoxyphenyl)methyl)cyclohexanol Raw materials

1-(Cyano-(4-methoxyphenyl)methyl)cyclohexanol Preparation Products

1-(Cyano-(4-methoxyphenyl)methyl)cyclohexanol Literatura relevante

-

Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206

-

Yikang Cong,Xingnan Chen,Yan Mei,Jun Ye Dalton Trans., 2022,51, 2923-2931

-

Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089

-

Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820

93413-76-4 (1-(Cyano-(4-methoxyphenyl)methyl)cyclohexanol) Productos relacionados

- 1936157-28-6(4-(3-Hydroxy-5-methylpiperidin-1-yl)thiophene-2-carbaldehyde)

- 898420-41-2(2-(4-chlorophenoxy)-N-3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenylacetamide)

- 2138252-75-0(propan-2-yl 2-(4-methanesulfonyl-1H-pyrazol-1-yl)acetate)

- 1369419-64-6(2-(methylamino)methylbenzene-1,3,5-triol)

- 1268060-76-9(3-(2-Octyldodecyl)thiophene)

- 2229467-72-3(3-hydroxy-4-methoxyphenyl sulfamate)

- 673444-00-3(4-[4-(4-Benzylpiperidin-1-yl)-3-nitrophenyl]-1,2-dihydrophthalazin-1-one)

- 1936124-60-5(Spiro[3.3]heptane-1-sulfonyl chloride, 3-methoxy-)

- 2248367-18-0(rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (1R,2R,5S)-8-oxabicyclo[3.2.1]octane-2-carboxylate)

- 2089158-08-5((2-(4-Ethylphenoxy)pyridin-3-yl)boronic acid)

Proveedores recomendados

Amadis Chemical Company Limited

(CAS:93413-76-4)1-(Cyano-(4-methoxyphenyl)methyl)cyclohexanol

Pureza:99%

Cantidad:5g

Precio ($):326.0

Shanghai Jinhuan Chemical CO., LTD.

(CAS:93413-76-4)1-[Cyano(4-methoxyphenyl)methyl]cyclohexanol

Pureza:98.00%

Cantidad:25kg

Precio ($):Informe